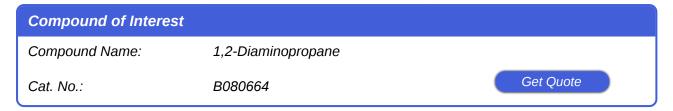


# A Technical Guide to 1,2-Diaminopropane: Nomenclature, Properties, and Synthetic Protocols

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1,2-diaminopropane**, a pivotal chiral diamine in synthetic chemistry. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, chiral resolution, and derivatization into a common salen-type ligand. The information is curated to support researchers and professionals in drug development and related scientific fields.

## **IUPAC Nomenclature and Synonyms**

The compound with the chemical formula CH<sub>3</sub>CH(NH<sub>2</sub>)CH<sub>2</sub>NH<sub>2</sub> is a chiral organic compound. Its nomenclature and a comprehensive list of its synonyms are provided below.

The preferred IUPAC name for this compound is propane-1,2-diamine.[1][2][3]

Due to its widespread use, it is also known by various other names, including:

- 1,2-Propanediamine[2][4][5][6][7][8]
- Propylenediamine[2][4][5][6][7][8]
- rac-1,2-Diaminopropane[2][4]



- 1-Methyl-1,2-diaminoethane[2]
- 1-methylethylenediamine[2]
- 2-Aminopropylamine[2]
- 2,3-Diaminopropane (less common)[2][9]
- DL-1,2-Propanediamine[2]

The racemic mixture is often denoted as  $(\pm)$ -1,2-diaminopropane, while the individual enantiomers are designated as (R)-1,2-diaminopropane and (S)-1,2-diaminopropane.

## **Physicochemical Properties**

**1,2-Diaminopropane** is a colorless, hygroscopic liquid with a characteristic fishy, ammonia-like odor.[1][2] It is miscible with water and many organic solvents.[10][11] A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Formula	C3H10N2
Molar Mass	74.127 g·mol <sup>-1</sup> [1]
Density	870 mg⋅mL <sup>-1</sup> [1]
Melting Point	-37.1 °C[1]
Boiling Point	119.6 °C[1]
Flash Point	34 °C[1]
Vapor Pressure	1.9 kPa (at 20 °C)[1]
Refractive Index (n_D)	1.446[1]
Autoignition Temperature	360 °C[1]
Explosive Limits	1.9–11.1%[1]



# Synthesis and Purification Protocols Industrial Synthesis of Racemic 1,2-Diaminopropane

The primary industrial synthesis of racemic **1,2-diaminopropane** is achieved through the ammonolysis of **1,2-dichloropropane**.[3] This process involves the reaction of **1,2-dichloropropane** with an excess of ammonia under elevated temperature and pressure.[9][12]

Reaction:  $CH_3CHClCH_2Cl + 4 NH_3 \rightarrow CH_3CH(NH_2)CH_2NH_2 + 2 NH_4Cl[3]$ 

#### General Industrial Protocol:

- 1,2-dichloropropane, water, liquid ammonia, and a catalyst are charged into a high-pressure reactor.[9]
- The reactor is heated to a temperature of 160-180 °C, and the pressure is maintained between 8-12 MPa.[9]
- The reaction is allowed to proceed for 4-5 hours.
- Upon completion, the reaction system is cooled, and the excess ammonia is recovered.
- The resulting mixture, containing **1,2-diaminopropane** as the main component, is then purified by rectification to yield the final product.[9]

Alternative industrial routes include the amination of isopropanolamine or propylene oxide in the presence of a catalyst.[6][7][10]

## Chiral Resolution of Racemic 1,2-Diaminopropane

The separation of racemic **1,2-diaminopropane** into its (R) and (S) enantiomers is a critical process for applications in asymmetric synthesis and pharmaceuticals. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. [3][12]

Experimental Protocol for Chiral Resolution:

Formation of Diastereomeric Salts:

## Foundational & Exploratory



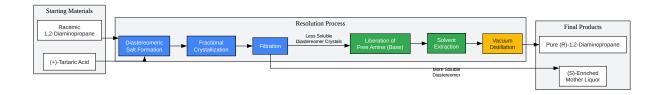


- Dissolve racemic 1,2-diaminopropane in a suitable solvent like methanol.[12]
- In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.[12]
- Slowly add the tartaric acid solution to the diamine solution with continuous stirring.
- Fractional Crystallization:
  - Allow the resulting solution to cool to room temperature, which will induce the
    crystallization of the less soluble diastereomeric salt, (R)-1,2-diaminopropane-(+)tartrate.[12]
  - To improve the yield of the crystals, the mixture can be further cooled in an ice bath.[2]
  - Collect the crystalline solid by vacuum filtration.[12]
  - The collected crystals can be recrystallized from fresh solvent to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.[12]
- · Liberation of the Free Amine:
  - Dissolve the purified diastereomeric salt in a minimal amount of water.
  - Cool the solution in an ice bath and slowly add a strong base, such as a 50% aqueous
     NaOH solution, until the solution is strongly alkaline (pH > 12).[1] This will liberate the free
     (R)-1,2-diaminopropane.
  - Extract the free amine from the aqueous solution using an organic solvent such as diethyl ether.[1][12]
  - Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1][12]
  - Remove the solvent by rotary evaporation to obtain the crude (R)-1,2-diaminopropane.[1]
     [12]



#### • Purification:

The crude product can be purified by vacuum distillation to obtain high-purity (R)-1,2-diaminopropane.[1] Vacuum distillation is recommended to prevent thermal degradation that might occur at its atmospheric boiling point.[1]



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Chiral resolution of **1,2-diaminopropane**.

# Application in Ligand Synthesis: N,N'-disalicylidene-1,2-propanediamine (salpn)

**1,2-Diaminopropane** is a common building block for the synthesis of salen-type ligands. A notable example is N,N'-disalicylidene-1,2-propanediamine (salpn), which is used as a metal deactivating additive in motor oils.[3][10]

Experimental Protocol for the Synthesis of salpn:

This protocol describes the condensation reaction between **1,2-diaminopropane** and salicylaldehyde.

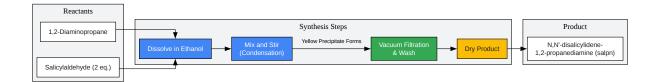
- Reaction Setup:
  - In a round-bottom flask, dissolve salicylaldehyde in a suitable solvent such as ethanol.



- In a separate container, prepare a solution of **1,2-diaminopropane** in ethanol.
- Condensation Reaction:
  - Slowly add the 1,2-diaminopropane solution to the salicylaldehyde solution with constant stirring. The reaction is typically carried out at room temperature.
  - A bright yellow precipitate of the Schiff base ligand, N,N'-disalicylidene-1,2propanediamine, should form upon addition.
- Isolation and Purification:
  - After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
  - Collect the yellow solid product by vacuum filtration.
  - Wash the product with cold ethanol to remove any unreacted starting materials.
  - The product can be further purified by recrystallization from an appropriate solvent if necessary.

#### Characterization:

 The identity and purity of the synthesized salpn ligand can be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.





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Synthesis of N,N'-disalicylidene-1,2-propanediamine.

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